molecular formula C6H7F2IN2O B2668593 [1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol CAS No. 2226181-71-9

[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol

Cat. No.: B2668593
CAS No.: 2226181-71-9
M. Wt: 288.036
InChI Key: RTGRPHLGRNIGSH-UHFFFAOYSA-N
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Description

[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C6H7F2IN2O and a molecular weight of 288.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with a methanol group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1H-pyrazole-5-methanol with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of a difluoroethyl-pyrazole derivative.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like , , or can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties and reactivity.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • [1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol
  • [1-(2,2-difluoroethyl)-3-chloro-1H-pyrazol-5-yl]methanol
  • [1-(2,2-difluoroethyl)-3-bromo-1H-pyrazol-5-yl]methanol

Uniqueness:

Properties

IUPAC Name

[2-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2O/c7-5(8)2-11-4(3-12)1-6(9)10-11/h1,5,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGRPHLGRNIGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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